REACTION_SMILES
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[C:14](=[O:15])([O-:16])[O-:17].[CH3:22][C:23](=[O:24])[CH3:25].[I:20][CH3:21].[K+:18].[K+:19].[N+:1](=[O:2])([O-:3])[c:4]1[n:5][c:6]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[nH:7][cH:8]1>>[N+:1](=[O:2])([O-:3])[c:4]1[n:5][c:6]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[n:7]([CH3:14])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOC(=O)c1nc([N+](=O)[O-])c[nH]1
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Name
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|
Type
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product
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Smiles
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CCOC(=O)c1nc([N+](=O)[O-])cn1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |